3,4-Dichloro-3'-morpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

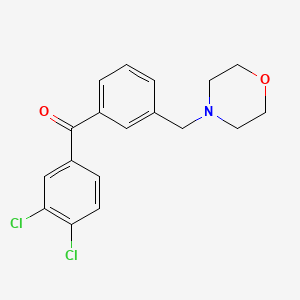

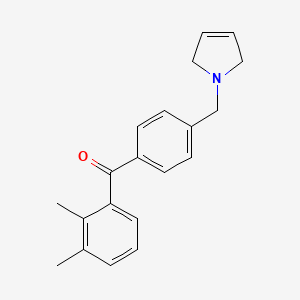

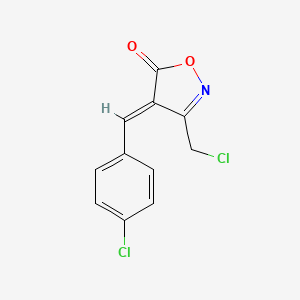

3,4-Dichloro-3’-morpholinomethyl benzophenone is a compound with the IUPAC name (3,4-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone . It has a molecular weight of 350.24 . This compound is also known as UV-9 or Benzophenone-12.

Molecular Structure Analysis

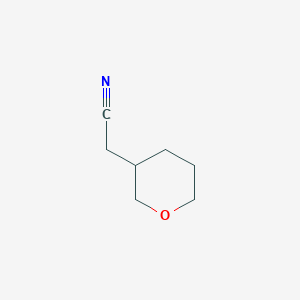

The InChI code for 3,4-Dichloro-3’-morpholinomethyl benzophenone is 1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.24 . The IUPAC name is (3,4-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone . Unfortunately, the search results do not provide further information on the physical and chemical properties of 3,4-Dichloro-3’-morpholinomethyl benzophenone.Wissenschaftliche Forschungsanwendungen

Photochemistry in Biological and Bioorganic Chemistry

- Applications : Benzophenone photophores, including derivatives like 3,4-Dichloro-3'-morpholinomethyl benzophenone, are extensively used in biological and bioorganic chemistry. Their unique photochemical properties enable applications such as binding/contact site mapping of protein interactions, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These compounds can form a biradicaloid triplet state which enables hydrogen atom abstraction and subsequent stable covalent bond formation under specific light conditions.

- Advantages : These compounds demonstrate low reactivity toward water, stability in ambient light, and can be excited conveniently at 365 nm. They are also commercially available in various forms for research and industrial applications.

- Source : (Dormán et al., 2016)

Photostability and Toxicity Studies

- Applications : Studies have been conducted on the transformation of benzophenone derivatives in chlorinated water, which is relevant to environmental safety and water treatment processes. The formation of chlorinated products and their photostability and toxicity have been analyzed.

- Implications : These studies are crucial for understanding the environmental impact and safety of benzophenone derivatives, including their transformation products in aquatic ecosystems.

- Source : (Zhuang et al., 2013)

Antitumor Activity

- Applications : Benzophenone derivatives, including morpholine conjugated analogues, have been synthesized and evaluated for their antiproliferative activity against various types of neoplastic cells. These studies are significant for developing potential therapeutic agents for cancer treatment.

- Findings : Certain structural configurations of benzophenone derivatives have shown promising results in inhibiting cancer progression through mechanisms like cell cycle arrest and apoptosis.

- Source : (Al‐Ghorbani et al., 2017)

Photopolymerization Processes

- Applications : Benzophenone derivatives are used in photopolymerization processes. The kinetics of photopolymerization and the role of different structures in these processes have been studied, which is important for material science and industrial applications.

- Source : (Meng-zhou, 2007)

Environmental Impact and Water Treatment

- Applications : The degradation and transformation pathways of benzophenone derivatives in water treatment processes have been studied. This research is crucial for understanding the environmental impact of these compounds and for developing effective water treatment strategies.

- Source : (Cao et al., 2021)

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQZLHFWYWWHMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643107 |

Source

|

| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-3'-morpholinomethyl benzophenone | |

CAS RN |

898792-24-0 |

Source

|

| Record name | (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)